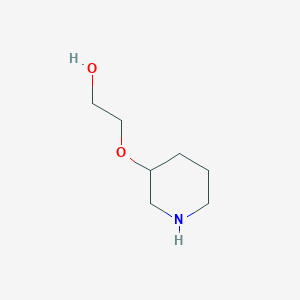

2-(Piperidin-3-yloxy)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-3-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFKICFOMOFENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Piperidine Containing Chemical Scaffolds

The piperidine (B6355638) moiety, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. nih.govarizona.edu Its prevalence is a testament to its favorable physicochemical properties, including its ability to exist in a stable chair conformation, which provides a three-dimensional framework for the precise spatial orientation of functional groups. This structural feature is critical for molecular recognition and interaction with biological targets. nih.govrsc.org

Piperidine derivatives are integral components of numerous approved drugs across a wide spectrum of therapeutic areas. nih.govarizona.edu The introduction of chiral piperidine scaffolds can modulate a molecule's properties to enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.com 2-(Piperidin-3-yloxy)ethan-1-ol is a chiral derivative that embodies these principles, featuring a hydroxyethoxy side chain at the 3-position of the piperidine ring. This specific substitution pattern offers unique opportunities for forming hydrogen bonds and other molecular interactions, distinguishing it from its positional isomers such as 2-(piperidin-2-yl)ethanol and 2-(piperidin-4-yl)ethan-1-ol. nih.govachemblock.com

The table below provides a comparative overview of the basic properties of this compound and its related isomers.

| Property | This compound | 2-(Piperidin-2-yl)ethanol | 2-(Piperidin-4-yl)ethan-1-ol | 2-(Piperidin-1-yl)ethanol |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO | C₇H₁₅NO | C₇H₁₅NO |

| Molecular Weight | 145.20 g/mol | 129.20 g/mol | 129.20 g/mol | 129.20 g/mol |

| IUPAC Name | This compound | 2-(piperidin-2-yl)ethanol | 2-(piperidin-4-yl)ethanol | 2-(piperidin-1-yl)ethanol |

| CAS Number | Not widely available | 1484-84-0 | 622-26-4 | 3040-44-6 |

Data sourced from PubChem and other chemical suppliers. nih.govachemblock.comthermofisher.com

Overview of Research Significance and Emerging Academic Interests

While extensive, dedicated research on 2-(Piperidin-3-yloxy)ethan-1-ol is still in its nascent stages, its structural motifs are present in compounds that have been investigated for a variety of biological activities. The interest in this and related scaffolds stems from the need for novel chemical entities that can interact with a range of biological targets with high affinity and selectivity.

Analogs of this compound have been explored in the context of significant disease pathways. For instance, derivatives of the isomeric 2-(piperidin-4-yl)ethan-1-ol have been synthesized and evaluated as potent inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme implicated in cancer metabolism. nih.gov This highlights the potential of the piperidine-ethanol framework as a template for designing enzyme inhibitors.

Furthermore, the broader class of piperidine (B6355638) derivatives has been investigated for activity at various receptors in the central nervous system, including serotonin (B10506) receptors. wikipedia.org The ability to fine-tune the substitution pattern on the piperidine ring allows for the optimization of receptor binding and functional activity. The unique stereochemistry and hydrogen-bonding capabilities of the 3-hydroxyethoxy group in this compound make it an intriguing candidate for exploring new interactions within the binding pockets of such receptors.

Historical Development and Early Studies of 2 Piperidin 3 Yloxy Ethan 1 Ol and Its Analogs

Established Synthetic Pathways for this compound

The synthesis of this compound is a multi-step process that requires careful consideration of reaction mechanisms, precursor selection, and optimization of reaction conditions to achieve desirable yields and purity.

Reaction Mechanisms and Optimizable Conditions for Primary Synthesis

The primary synthesis of this compound typically involves the O-alkylation of a protected 3-hydroxypiperidine (B146073) precursor. The reaction mechanism for O-alkylation can proceed through different pathways, with the direct O-alkylation being kinetically favored at lower temperatures and shorter reaction times. researchgate.net The reaction is often carried out in the presence of a base to deprotonate the hydroxyl group of the piperidine, making it a more potent nucleophile.

Optimizable conditions for this synthesis include temperature, reaction time, and the choice of solvent. For instance, O-alkylation reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.netnih.gov The temperature can range from room temperature to elevated temperatures, depending on the reactivity of the alkylating agent and the stability of the starting materials. researchgate.netnih.gov

Precursor Chemistry and Reagent Selection for O-Alkylation and Ring Formation

The key precursors for the synthesis of this compound are a suitably protected 3-hydroxypiperidine and an appropriate 2-carbon electrophile.

Piperidine Ring Formation: The piperidine ring itself can be synthesized through various methods, including the hydrogenation of pyridine (B92270) derivatives. smolecule.comnih.gov This is a common industrial method often employing catalysts like molybdenum disulfide, nickel, palladium, or ruthenium. smolecule.comdtic.mil Another approach is the cyclization of 1,5-diaminopentane hydrochloride. smolecule.com

3-Hydroxypiperidine Precursors: 3-Hydroxypiperidine is a crucial intermediate. chemicalbook.com It can be prepared by methods such as the high-pressure hydrogenation of 3-hydroxypyridine, although this often requires harsh conditions and expensive catalysts. google.com An alternative is the ring-closure reaction of 5-halo-2-hydroxypentylamine hydrohalide in the presence of an inorganic base. google.com

O-Alkylation Reagents: For the O-alkylation step, a reagent that can introduce the 2-hydroxyethyl group is required. A common choice is 2-bromoethanol (B42945) or a protected version like 2-(benzyloxy)ethyl bromide, followed by a deprotection step. The choice of the alkylating agent and the protecting group strategy is critical to avoid unwanted side reactions.

Catalyst Systems and Reaction Environment Considerations

The choice of catalyst and reaction environment significantly influences the efficiency and selectivity of the synthesis.

Catalysts: For the hydrogenation of pyridine precursors to form the piperidine ring, noble metal catalysts such as ruthenium, palladium, and rhodium are frequently used. google.comgoogle.com In some cases, catalyst systems like rhodium(I) complexes with pinacol (B44631) borane (B79455) have been employed for highly diastereoselective dearomatization/hydrogenation processes. nih.gov

Reaction Environment: The reaction environment, including the solvent and the presence of additives, plays a crucial role. For O-alkylation, polar aprotic solvents are generally preferred. researchgate.netnih.gov In some modern approaches, environmentally benign solvent systems like aqueous micellar media are being explored to enhance reaction rates and reduce pollution. scirp.org The pH of the reaction medium can also be a critical factor, especially in ring-closure reactions. dtic.mil

Yield Optimization and Scalability Aspects in Academic Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are important considerations for practical applications.

Yield Optimization: Yields can be improved by carefully controlling reaction parameters such as temperature, pressure, and catalyst loading. google.com For instance, in the hydrogenation of pyridine precursors, maintaining an optimal starting material concentration is crucial for a successful reaction. nih.gov The choice of base in O-alkylation reactions can also significantly impact the yield, with bases like potassium carbonate being effective. nih.gov

Scalability: While many synthetic methods are developed on a small laboratory scale, their scalability for larger production can be challenging. nih.gov High-pressure hydrogenations, for example, may not be suitable for large-scale industrial production due to the demanding conditions. google.com Therefore, developing synthetic routes that utilize milder conditions and readily available, less expensive reagents is an active area of research. researchgate.netresearchgate.net

Derivatization Strategies for this compound Analogs

The versatile structure of this compound allows for further modification to create a diverse library of analogs with potentially enhanced biological activities. nih.gov

Functionalization of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for functionalization, allowing for the introduction of a wide variety of substituents. google.comgoogle.comthomsonreuters.comacs.org

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkyl halides. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base), in a suitable solvent like DMF or acetonitrile. researchgate.net The choice of base and reaction conditions can be optimized to favor mono-alkylation and minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation: Acyl groups can be introduced by reacting the piperidine nitrogen with acyl chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the acid generated during the reaction. thomsonreuters.com

N-Arylation: The introduction of aryl groups on the piperidine nitrogen can be achieved through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to form the C-N bond. nih.gov

Table of Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF or CH₃CN | N-Alkyl piperidine |

| N-Acylation | Acyl chloride, base | N-Acyl piperidine |

| N-Arylation | Aryl halide, Pd catalyst, base | N-Aryl piperidine |

Modifications at the Piperidine Ring Carbons

The functionalization of the piperidine ring at its carbon atoms is a key strategy for introducing structural diversity. While direct C-H functionalization of a pre-existing this compound molecule can be challenging, several methods are available for the synthesis of analogs with substitutions on the piperidine ring.

One approach involves the use of rhodium-catalyzed C-H insertion reactions. These reactions can be directed to specific positions on the piperidine ring by carefully selecting the catalyst and the nitrogen-protecting group. For instance, N-Boc-piperidine can be functionalized at the C2 position, while other protecting groups can direct functionalization to the C4 position. An indirect method for C3 functionalization involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, regioselective ring-opening of the resulting cyclopropane.

Furthermore, photoredox catalysis offers a pathway for the α-amino C–H arylation of highly substituted piperidine derivatives. This method has been shown to proceed with high diastereoselectivity, often leading to the thermodynamically most stable stereoisomer through a process of arylation followed by epimerization. nih.govnih.govchemrxiv.org

Recent advancements in boronyl radical-catalyzed (4+2) cycloaddition reactions provide access to polysubstituted piperidines with high regio- and diastereoselectivity. This method allows for the synthesis of piperidines with dense substitution patterns at the 3, 4, and 5-positions, which are not easily accessible through traditional synthetic routes. nih.gov

The following table summarizes selected methods for piperidine ring functionalization that could be adapted for the synthesis of this compound analogs.

Table 1: Methodologies for Piperidine Ring Carbon Modification

| Method | Position(s) Functionalized | Key Features | Potential Application for this compound Analogs |

|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | C2, C4 (direct); C3 (indirect) | Catalyst and protecting group dependent regioselectivity. | Synthesis of analogs with substituents at various positions on the piperidine ring. |

| Photoredox-Catalyzed C-H Arylation | α-amino position (C2 or C6) | High diastereoselectivity, proceeds via epimerization to the thermodynamic product. nih.govnih.gov | Introduction of aryl groups at the C2 or C6 position of the piperidine ring. |

Alterations of the Ethan-1-ol Moiety

The primary alcohol of the ethan-1-ol moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations. These modifications are essential for creating derivatives with altered polarity, reactivity, and potential biological activity. Common alterations include oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, will typically lead to the corresponding carboxylic acid, 2-(piperidin-3-yloxy)ethanoic acid.

Esterification: The alcohol can be readily converted to a wide range of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For example, reaction with acetic anhydride (B1165640) in the presence of a base would yield 2-(piperidin-3-yloxy)ethyl acetate. These ester derivatives can serve as prodrugs or exhibit modified pharmacokinetic properties.

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to introduce a variety of alkyl or aryl groups, forming ethers.

The following table provides examples of potential modifications to the ethan-1-ol moiety.

Table 2: Chemical Transformations of the Ethan-1-ol Moiety

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(Piperidin-3-yloxy)acetaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O | 2-(Piperidin-3-yloxy)ethanoic acid |

| Esterification | Acetic anhydride, pyridine | 2-(Piperidin-3-yloxy)ethyl acetate |

Variations in the Ether Linkage and Related Structural Motifs

Modification of the ether linkage in this compound allows for the exploration of isosteric replacements and the introduction of alternative functionalities. Key variations include the synthesis of thioether and amino analogs.

Thioether Analogs: The synthesis of the corresponding thioether, 2-(piperidin-3-ylthio)ethan-1-ol, can be achieved by reacting a suitable 3-thiopiperidine precursor with 2-bromoethanol. Alternatively, methods for the direct conversion of alcohols to thioethers, potentially involving activation of the alcohol and subsequent displacement with a thiol, could be employed.

Amino Analogs: The synthesis of amino analogs, such as 3-(2-aminoethoxy)piperidine, would typically involve the reaction of a protected 3-hydroxypiperidine with a protected 2-aminoethyl halide, followed by deprotection. Another route could involve the Mitsunobu reaction of N-Boc-3-hydroxypiperidine with a protected aminoethanol derivative.

Stereoselective Synthesis Approaches for Enantiomerically Pure Analogs

The stereochemistry at the C3 position of the piperidine ring is a critical determinant of the biological activity of many piperidine derivatives. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure analogs of this compound is of significant interest.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Chiral auxiliaries can be temporarily incorporated into the synthetic scheme to direct the stereochemical outcome of key reactions. For the synthesis of 3-substituted piperidines, chiral auxiliaries derived from amino acids or other natural products can be employed. google.com For instance, a chiral auxiliary attached to the piperidine nitrogen can influence the facial selectivity of reactions at other positions on the ring.

Asymmetric catalysis provides a more efficient approach to enantiomerically pure compounds. Rhodium-catalyzed asymmetric hydrogenation of a suitable tetrahydropyridine (B1245486) precursor could be a viable strategy for establishing the stereocenter at C3. snnu.edu.cnnih.gov Furthermore, enzymatic reductions of N-Boc-3-piperidone using ketoreductases have been shown to produce (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess. mdpi.comchemicalbook.comresearchgate.netgoogle.com This enantiopure intermediate can then be elaborated to the target compound.

Diastereoselective Synthetic Routes

Diastereoselective reactions are instrumental in controlling the relative stereochemistry of multiple chiral centers. For analogs of this compound with additional substituents on the piperidine ring, diastereoselective methods are crucial. For example, the reduction of a 4-substituted-3-oxopiperidine can lead to the formation of either the cis or trans 3-hydroxy-4-substituted piperidine, depending on the reducing agent and reaction conditions. rsc.org

Furthermore, diastereoselective alkylation of piperidine derivatives can be achieved by using a chiral auxiliary on the nitrogen atom to control the approach of the electrophile. The choice of base and reaction conditions can also influence the diastereomeric ratio of the product. nih.gov

Resolution Techniques for Enantiomeric Separation

When an asymmetric synthesis is not feasible, the resolution of a racemic mixture is a common strategy to obtain enantiomerically pure compounds. This can be achieved through several methods:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic piperidine derivative with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. chemicalbook.com The resulting diastereomers can then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and their esters. For example, the enantioselective acylation of a racemic 3-hydroxypiperidine derivative can produce one enantiomer as the ester while leaving the other enantiomer as the unreacted alcohol. nih.govrsc.orgscielo.br

Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. nih.govnih.gov This method is often used for both analytical and preparative-scale separations.

The following table provides an overview of stereoselective approaches applicable to the synthesis of enantiopure this compound analogs.

Table 3: Stereoselective Synthesis and Resolution Methods

| Method | Description | Key Advantages |

|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselective reactions. google.com | Predictable stereochemical outcome. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. snnu.edu.cnnih.gov | High enantiomeric excess, catalytic amounts of chiral material needed. |

| Enzymatic Reduction | Ketoreductases for the asymmetric reduction of piperidinones. mdpi.comchemicalbook.comresearchgate.netgoogle.com | High enantioselectivity and mild reaction conditions. |

| Diastereoselective Reduction | Control of relative stereochemistry in the reduction of substituted piperidinones. rsc.org | Access to specific diastereomers. |

| Classical Resolution | Formation and separation of diastereomeric salts. chemicalbook.com | Well-established and often scalable method. |

| Enzymatic Resolution | Kinetic resolution of racemates using enzymes like lipases. nih.govrsc.orgscielo.br | High enantioselectivity under mild conditions. |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. nih.govnih.gov | Applicable to a wide range of compounds, both analytical and preparative scale. |

In-Depth Analysis of this compound Reveals Scant Publicly Available Biological Data

A comprehensive review of scientific literature and chemical databases indicates a significant lack of publicly available information regarding the specific pharmacological and biological activity of the chemical compound this compound. Despite its defined chemical structure, detailed experimental data on its molecular interactions and effects on biological systems appear to be unpublished or confined to proprietary research.

Chemical databases, such as PubChem, list the compound, identified by the InChIKey TUFKICFOMOFENI-UHFFFAOYSA-N, but explicitly state that no literature data is currently available for it. uni.lu Extensive searches for this specific compound have not yielded studies detailing its receptor binding affinity, enzyme inhibition properties, or its effects on cellular pathways and ion channels.

While the broader class of piperidine derivatives has been the subject of extensive research, with various analogues showing activity as, for example, histamine (B1213489) H3 receptor ligands or monoamine oxidase inhibitors, this information is not directly applicable to this compound. kuleuven.benih.govmdpi.com The specific placement of the ethoxyethanol group at the 3-position of the piperidine ring creates a unique molecule whose biological profile cannot be accurately predicted from its relatives, such as 2-(piperidin-1-yl)ethanol or other substituted piperidines. nih.govmdpi.com

Similarly, no in vitro evaluation data, including cellular proliferation and cytotoxicity assays, for this compound could be located in the public domain. Although numerous patents and studies describe the synthesis and biological evaluation of other novel piperidine-containing scaffolds for various therapeutic areas, none specifically disclose the biological activity profile for this compound. nih.govresearchgate.net

Consequently, a detailed article on the pharmacological and biological activity of this compound, structured around specific molecular targets, mechanistic insights, and in vitro evaluations, cannot be generated at this time due to the absence of foundational scientific research in the public record.

In Vivo Pharmacological Investigations

The therapeutic potential of piperidine-containing compounds has been explored in various preclinical disease models.

In the context of cancer, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized and evaluated as glutaminase (B10826351) 1 (GLS1) inhibitors. nih.gov One promising derivative demonstrated antitumor activities in xenograft tumor models of lung and colon cancer. nih.gov

The antimicrobial properties of piperidine derivatives also suggest their potential efficacy in infectious disease models. As previously mentioned, plant extracts rich in piperidine alkaloids have shown activity against pathogenic bacteria, including multidrug-resistant strains. nih.govbrieflands.com

The table below summarizes the preclinical efficacy of a related piperidine analog.

| Compound | Disease Model | Key Efficacy Findings | Reference |

| 2-(1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol (analog) | A549 and HCT116 xenograft tumor models | Tumor growth inhibitions of 40.9% and 42.0%, respectively | nih.gov |

The piperidine nucleus is a common feature in compounds that elicit behavioral and physiological responses in animal models. These effects are often linked to the modulation of neurotransmitter systems in the brain.

For example, animal models of alcohol consumption have shown that ethanol (B145695) intake can lead to behavioral changes, such as decreased anxiety-like behavior and increased compulsive-like behavior. nih.gov These behavioral alterations are associated with changes in the neuro-immune system, including the upregulation of inflammatory cytokines in the brain. nih.gov Given the prevalence of the piperidine scaffold in neuroactive compounds, it is plausible that this compound could induce behavioral or physiological effects, although specific studies are required to confirm this.

The systemic biological responses to a compound encompass its effects on various organ systems following administration. For piperidine-containing compounds, these can be diverse, reflecting their wide range of potential biological targets.

The anti-inflammatory properties observed with some piperidine derivatives suggest a systemic response involving the modulation of the immune system. nih.govnih.gov This can manifest as a reduction in inflammatory markers and immune cell infiltration at sites of inflammation. nih.gov

Furthermore, the metabolic stability and bioavailability of a compound are critical aspects of its systemic effects. In the study of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, a lead compound demonstrated relatively good metabolic stability and a bioavailability of 12.4% following oral administration in animal models. nih.gov This information is vital for understanding the potential for systemic exposure and the subsequent biological responses.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Elements within the 2-(Piperidin-3-yloxy)ethan-1-ol Scaffold

The this compound scaffold possesses several key features that are critical for its interaction with biological targets. These pharmacophoric elements are the specific regions of the molecule that are recognized by a receptor and are responsible for the compound's biological activity.

Computational studies on similar piperidine (B6355638) and piperazine (B1678402) derivatives targeting G-protein coupled receptors, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, have identified a common pharmacophore model. nih.gov This model typically includes:

A Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors, forming crucial interactions with the receptor's binding site.

A Positive Ionizable Center: The nitrogen atom within the piperidine ring is basic and is protonated at physiological pH. This positively charged center can form an ionic bond with an anionic residue (e.g., an aspartic acid) in the receptor.

Hydrophobic Regions: The aliphatic carbon atoms of the piperidine ring and the ethyl linker contribute to hydrophobic interactions with nonpolar pockets within the receptor. nih.gov

The arrangement of these elements in three-dimensional space is critical for optimal receptor binding and subsequent biological response.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the this compound scaffold by adding or altering substituents can have a profound impact on its biological activity and selectivity for different receptors.

N-Substitution on the Piperidine Ring: The nitrogen atom of the piperidine ring is a common site for modification. Adding substituents at this position can influence the compound's affinity and selectivity for its target. For instance, in related series of piperidine and piperazine compounds, the nature of the N-substituent is a key determinant of affinity for dopamine and serotonin receptors. nih.gov The introduction of bulky or aromatic groups can enhance binding by accessing additional hydrophobic pockets in the receptor.

Substitution on the Piperidine Ring: Placing substituents on the carbon atoms of the piperidine ring can affect the conformation of the ring and the orientation of the side chain, thereby influencing potency.

Modification of the Ethan-1-ol Side Chain: The length and nature of the side chain are also critical. Studies on conformationally flexible analogues of antipsychotics have shown that variations in the linker between a piperidine ring and another molecular fragment significantly alter receptor binding affinities. nih.gov For example, replacing a piperidinyl ring with a 2-(methylamino)ethoxy group in some molecules can result in similar binding affinities for serotonin 5-HT2A and dopamine D2 receptors, demonstrating that the side chain can mimic the spatial and electronic properties of a more rigid ring system. nih.gov

The table below illustrates how hypothetical modifications to the core scaffold could influence activity, based on general principles observed in similar compound series.

| Modification | Position | Potential Impact on Activity/Selectivity |

| Addition of a methyl group | Piperidine Nitrogen | May alter basicity and steric interactions, potentially affecting receptor selectivity. |

| Replacement of hydroxyl group | Ethan-1-ol side chain | Could change hydrogen bonding capacity and polarity, impacting both target affinity and pharmacokinetic properties. |

| Introduction of a phenyl group | Piperidine Ring | Can introduce additional hydrophobic or pi-stacking interactions, possibly increasing potency. |

Conformational Analysis and Identification of Bioactive Conformations

The flexibility of the this compound molecule allows it to adopt multiple conformations in solution. However, it is likely that only one or a limited number of these conformations are "bioactive," meaning they have the correct three-dimensional shape to bind effectively to the target receptor.

The piperidine ring typically exists in a chair conformation, with substituents in either axial or equatorial positions. The relative orientation of the (2-hydroxyethoxy) side chain is determined by the torsion angles around the C-O and C-C bonds of the linker. The bioactive conformation is the specific spatial arrangement that the molecule adopts within the receptor's binding site. Molecular modeling studies on related flexible molecules have been used to identify these preferred conformations, which often involve specific intramolecular hydrogen bonds or favorable steric interactions. nih.gov Identifying the bioactive conformation is a key step in rational drug design, as it allows for the creation of more rigid analogs that are "locked" in the active shape, potentially leading to increased potency and selectivity.

Stereochemical Influence on Pharmacological Potency and Efficacy

The piperidine ring in this compound contains a chiral center at the 3-position. This means the compound can exist as two enantiomers, (R)-2-(piperidin-3-yloxy)ethan-1-ol and (S)-2-(piperidin-3-yloxy)ethan-1-ol. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with the enantiomers of a chiral drug.

This stereochemical difference can lead to significant variations in pharmacological potency and efficacy. One enantiomer may bind to the target receptor with much higher affinity than the other. nih.gov This is because the precise spatial arrangement of the pharmacophoric elements in one enantiomer may fit optimally into the chiral binding site of the receptor, while the other enantiomer fits poorly. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other is inactive or may even cause unwanted side effects. nih.gov Therefore, the synthesis and pharmacological evaluation of individual enantiomers are crucial for the development of safe and effective drugs based on this scaffold.

| Enantiomer | Expected Interaction with Chiral Receptor | Potential Pharmacological Outcome |

| (R)-enantiomer | May fit optimally into the receptor binding site. | Higher potency and efficacy (eutomer). |

| (S)-enantiomer | May have a suboptimal fit with the receptor. | Lower potency, inactivity, or different activity profile (distomer). |

Exploration of Lipophilicity and Polarity in Relation to Activity

Lipophilicity (the affinity of a molecule for a lipid-like environment) and polarity are critical physicochemical properties that influence a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. semanticscholar.org Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water.

For a compound like this compound, a balance between lipophilicity and hydrophilicity is necessary. The molecule must be sufficiently lipophilic to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system activity. However, excessive lipophilicity can lead to poor solubility in aqueous environments like the bloodstream, increased metabolic breakdown, and higher toxicity. mdpi.com

The presence of the hydroxyl group and the piperidine nitrogen (which is protonated at physiological pH) imparts a degree of polarity to the molecule, aiding in its aqueous solubility. The lipophilicity can be fine-tuned by adding or removing nonpolar substituents. For example, adding alkyl or aryl groups would increase lipophilicity, while adding more polar groups would decrease it. researchgate.net The optimal lipophilicity for a drug candidate is often a compromise to achieve good permeability and solubility. mdpi.com

Predicted physicochemical properties for the parent compound are shown in the table below.

| Property | Predicted Value | Significance |

| XlogP | -0.5 | Indicates a relatively low lipophilicity and high polarity. uni.lu |

| Polar Surface Area | 41.5 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 2 | The NH of the piperidine and the OH of the ethanol (B145695). |

| Hydrogen Bond Acceptors | 3 | The nitrogen, the ether oxygen, and the hydroxyl oxygen. |

Metabolism and Pharmacokinetic Investigations

Metabolic Stability Studies In Vitro and In Vivo

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound will be cleared from the body. These studies typically involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). For instance, studies on other piperidine (B6355638) analogues have shown that the piperidine ring can enhance metabolic stability. The stability is often assessed by measuring the rate of disappearance of the parent compound over time.

In vivo studies in animal models would provide a more complete picture of metabolic stability, accounting for all clearance mechanisms in a whole organism. Such studies for 2-(Piperidin-3-yloxy)ethan-1-ol have not been identified in the public domain.

Identification of Biotransformation Pathways and Major Metabolites

Biotransformation is the process by which the body chemically modifies a compound. For piperidine-containing drugs, common metabolic pathways include N-dealkylation, hydroxylation of the piperidine ring, and subsequent oxidation. The major enzyme family responsible for these transformations is often the cytochrome P450 system, with CYP3A4 being a frequent contributor.

Considerations for Absorption and Distribution

The absorption of a compound determines its entry into the bloodstream, while distribution describes how it spreads throughout the body's tissues. The physicochemical properties of this compound, such as its lipophilicity and pKa, would be key determinants of its absorption and distribution characteristics. Generally, the inclusion of a piperidine ring in a molecule can influence its pharmacokinetic properties, potentially affecting its permeability across biological membranes. However, specific studies detailing the absorption and distribution of this compound are not available.

Excretion Mechanisms

Excretion is the final step in removing a compound and its metabolites from the body, primarily occurring through the kidneys (urine) and the liver (bile/feces). The route and rate of excretion depend on the properties of the parent compound and its metabolites. Hydrophilic metabolites are more readily excreted in urine. Without data on the biotransformation of this compound, its primary excretion mechanisms remain speculative.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Piperidin-3-yloxy)ethan-1-ol by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be utilized for a complete structural assignment.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the piperidine (B6355638) ring, the ethoxy linker, and the terminal alcohol group. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. For instance, the protons on the carbon adjacent to the ether oxygen (C3 of the piperidine ring and the -OCH₂- of the ethanol (B145695) moiety) would appear at a higher chemical shift compared to the other methylene (B1212753) protons of the piperidine ring. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: This method provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would be characteristic of their functionalization. For example, the carbons bonded to the electronegative oxygen and nitrogen atoms (C3, C2, and C6 of the piperidine ring, and the two carbons of the ethoxy group) would be deshielded and appear at higher chemical shifts (downfield) compared to the other aliphatic carbons.

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other (i.e., on adjacent carbons), helping to trace the proton network through the piperidine ring and the side chain. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, confirming the ¹H and ¹³C assignments.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Piperidine-H2 | ~2.9-3.1 | ~45-50 |

| Piperidine-H3 | ~3.4-3.6 | ~70-75 |

| Piperidine-H4 | ~1.5-1.7 | ~25-30 |

| Piperidine-H5 | ~1.4-1.6 | ~22-27 |

| Piperidine-H6 | ~2.7-2.9 | ~45-50 |

| -OCH₂- | ~3.6-3.8 | ~65-70 |

| -CH₂OH | ~3.5-3.7 | ~60-65 |

| -NH- | Variable (broad) | - |

| -OH | Variable (broad) | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would provide structural information. Common fragmentation pathways for ethers and amines would be expected, such as cleavage of the C-O and C-N bonds. For piperidine-containing compounds, fragmentation of the ring is also a characteristic feature.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is a definitive method for confirming the molecular formula of this compound as C₇H₁₅NO₂. Predicted HRMS data for various adducts of the compound can be calculated and compared with experimental results for confirmation. rsc.org

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.1176 |

| [M+Na]⁺ | 168.0995 |

| [M-H]⁻ | 144.1030 |

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the secondary amine in the piperidine ring would appear in a similar region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations of the aliphatic CH₂ groups would be observed in the 2850-3000 cm⁻¹ range. A distinct C-O stretching vibration for the ether linkage would be expected around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H and N-H stretches are also visible in Raman spectra, the C-C and C-H symmetric vibrations often give strong Raman signals.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad, strong) |

| N-H (amine) | 3300-3500 (medium) |

| C-H (aliphatic) | 2850-3000 (strong) |

| C-O (ether) | 1050-1150 (strong) |

| C-N (amine) | 1020-1250 (medium) |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, which lacks extensive chromophores (conjugated systems of double bonds), significant absorption in the UV-Vis region is not expected. The compound is likely to be transparent above 220 nm. Any observed absorption would likely be due to n→σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms, which typically occur at shorter wavelengths (below 220 nm) and have low molar absorptivity. This technique is therefore more useful for quantitative analysis at a specific wavelength if a suitable chromophore were present, rather than for detailed structural elucidation of this particular compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. For this compound, a reversed-phase HPLC method would typically be developed.

In a reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

To develop a robust HPLC method, various parameters would be optimized, including the column type, mobile phase composition (e.g., a mixture of water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid to improve peak shape), flow rate, and detector wavelength. Since this compound lacks a strong UV chromophore, detection might be achieved at a low wavelength (e.g., ~210 nm) or by using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, specificity, and robustness. A typical data table for a validated HPLC method would include the following parameters:

| Parameter | Typical Value/Range |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~210 nm or ELSD/CAD |

| Retention Time | Dependent on specific conditions |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like "this compound". When coupled with a mass spectrometer (GC-MS), it provides both qualitative and quantitative data, allowing for the identification of the compound and its impurities based on retention time and mass spectrum. oup.comresearchgate.net

For the analysis of "this compound", a high-polarity capillary column, such as one coated with a polyethylene (B3416737) glycol (wax) stationary phase or a cyanopropylphenyl-based phase, would be suitable. chromatographyonline.com These phases are effective in separating polar compounds like alcohols and ethers. The presence of the basic piperidine ring can sometimes lead to peak tailing due to interactions with active sites on the column. To mitigate this, derivatization of the secondary amine and the hydroxyl group can be employed. oup.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride can be used to create less polar and more volatile derivatives, resulting in improved chromatographic peak shape and enhanced sensitivity. oup.com

A typical GC method would involve a temperature-programmed oven to ensure the elution of the compound and any potential impurities within a reasonable timeframe. The injector and detector temperatures would be optimized to ensure efficient vaporization and detection without thermal degradation. A flame ionization detector (FID) is suitable for quantification due to its high sensitivity to organic compounds, while a mass spectrometer (MS) is invaluable for structural confirmation. researchgate.netcloudfront.net

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX, TR-V1) |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector (MS) | Transfer line 260 °C, Ion source 230 °C, Scan range 50-500 m/z |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

This table presents a hypothetical set of parameters and would require optimization for specific instrumentation and analytical goals.

Chiral Chromatography for Enantiomeric Excess Determination

"this compound" possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, is critical in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. researchgate.netchiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), have demonstrated broad applicability in the separation of a wide range of chiral compounds, including those with piperidine moieties. nih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. youtube.com

For the analysis of "this compound", a normal-phase or polar organic mobile phase system is often effective. A mobile phase consisting of an alkane (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) allows for the fine-tuning of retention and resolution. nih.gov The addition of a small amount of a basic additive, such as diethylamine, can be beneficial in improving peak shape by suppressing the ionization of the piperidine nitrogen. libretexts.org Detection is typically achieved using a UV detector, as the compound lacks a strong chromophore for high-wavelength detection. Alternatively, a chiral derivatizing agent that introduces a chromophore can be used, or a more universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. heraldopenaccess.us

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak® IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table provides an exemplary method; actual conditions may vary depending on the specific enantiomers and instrumentation.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) present in a compound. This is essential for confirming the empirical and molecular formula of a newly synthesized compound like "this compound". The experimentally determined values are compared with the theoretically calculated percentages based on the molecular formula, C₇H₁₅NO₂. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. researchgate.net

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 58.71 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 10.56 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.79 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.36 |

| Total | 145.202 | 100.00 |

The theoretical elemental composition is calculated based on the molecular formula C₇H₁₅NO₂.

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, where the molecule is in its lowest energy state. The B3LYP functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, often used with basis sets like 6-311G** or 6-31G(d) to achieve a balance of accuracy and computational cost. nih.govresearchgate.net

For piperidine (B6355638) and its derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of the most stable conformer. nih.govrsc.org These optimized geometric parameters are crucial as they form the foundation for all other computational analyses. For instance, studies on piperidine have shown that methods like B3LYP provide geometric data that aligns well with experimental results. researchgate.net Although specific data for 2-(Piperidin-3-yloxy)ethan-1-ol is not present in the searched literature, the principles of DFT application remain the same.

Table 1: Key Outputs of DFT-Based Geometry Optimization

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The 3D arrangement of atoms with the lowest potential energy. | Foundation for all further computational property calculations. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond strength and type (single, double, etc.). |

| Bond Angles | The angle formed between three connected atoms. | Determines the overall shape and steric properties of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Defines the conformation of the molecule (e.g., chair or boat for piperidine ring). |

| Total Energy | The calculated total energy of the molecule in its optimized state. | Allows for comparison of the stability of different isomers or conformers. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bhu.ac.in This analysis is crucial for understanding reaction mechanisms. wikipedia.org For piperidine derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for charge transfer interactions. researchgate.netresearchgate.net

Table 2: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Description | Chemical Implication |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The region of highest HOMO density is the most probable site for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The region of highest LUMO density is the most probable site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A large gap implies high kinetic stability and low chemical reactivity. A small gap implies high chemical reactivity and polarizability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. nih.govuni-muenchen.de

The MEP map uses a color scale to represent different electrostatic potential values.

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and strong positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Represents regions of neutral or near-zero potential. nih.gov

In a molecule like this compound, MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the ether and alcohol groups and the nitrogen atom of the piperidine ring, identifying them as potential sites for hydrogen bonding or interaction with electrophiles. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the alcohol and the N-H group. nih.gov

Table 3: Interpretation of MEP Color Coding

| Color | Electrostatic Potential | Type of Interaction Favored |

|---|---|---|

| Red | Most Negative | Electrophilic Attack |

| Orange | Moderately Negative | Electrophilic Attack |

| Yellow | Slightly Negative | Electrophilic Attack |

| Green | Neutral | Van der Waals Interaction |

| Blue | Most Positive | Nucleophilic Attack |

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. q-chem.com By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. Comparing this with the experimental spectrum helps in the definitive assignment of vibrational bands to specific functional groups and bond movements (e.g., stretching, bending). researchgate.net

For calculations to be accurate, especially for molecules in a condensed phase, factors like anharmonicity and solute-solvent interactions may need to be considered. researchgate.net Discrepancies between calculated (in gaseous phase) and experimental (in solid or liquid phase) frequencies are common, and thus theoretical frequencies are often scaled to improve correlation. mdpi.com Studies on piperidine and its derivatives have successfully used DFT to analyze their vibrational spectra, confirming structural features. researchgate.net

Table 4: Representative Functional Groups of this compound and Their Typical Vibrational Modes

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | Confirms the presence of the hydroxyl group and indicates hydrogen bonding. |

| N-H (Piperidine) | Stretching | 3300-3500 | Confirms the secondary amine of the piperidine ring. |

| C-H (Aliphatic) | Stretching | 2850-3000 | Indicates the presence of the piperidine ring and ethanol (B145695) chain. |

| C-O (Ether) | Stretching | 1050-1150 | Confirms the ether linkage. |

| C-O (Alcohol) | Stretching | 1000-1260 | Confirms the primary alcohol group. |

| N-H (Piperidine) | Bending | 1500-1650 | Provides further confirmation of the secondary amine. |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore how the molecule interacts with its environment, particularly with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand (e.g., this compound) into the binding site of a protein and calculating a "docking score," which estimates the binding affinity.

The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. While no specific docking studies for this compound were found, analogs containing the piperidine scaffold have been studied as inhibitors for various targets. nih.govnih.gov Given that many piperidine derivatives are known to interact with serotonin (B10506) receptors, a potential docking study could involve placing this compound into the 5-HT2A receptor to explore its possible agonistic or antagonistic properties. wikipedia.org

Table 5: Key Steps and Outcomes of a Ligand-Protein Docking Study

| Step | Description | Outcome |

|---|---|---|

| 1. Target Preparation | The 3D structure of the protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogens and removing water molecules. | A receptor model ready for docking. |

| 2. Ligand Preparation | The 3D structure of the ligand is generated and its energy is minimized. | A low-energy, stable conformer of the ligand. |

| 3. Docking Simulation | The ligand is placed into the defined binding site of the protein, and various conformations and orientations are sampled. | A set of possible binding poses for the ligand. |

| 4. Scoring and Analysis | Each pose is evaluated using a scoring function to estimate binding affinity (e.g., in kcal/mol). The best poses are analyzed. | A ranked list of ligand poses and prediction of key binding interactions (e.g., hydrogen bonds). |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.com These models are built by developing a mathematical equation that relates numerical representations of a molecule's structure, known as molecular descriptors, to an experimental outcome. nih.govtandfonline.com QSAR is invaluable for predicting the activity of untested molecules, prioritizing compounds for synthesis, and gaining insight into the mechanism of action. mdpi.comnih.gov

QSAR models can be broadly categorized into 2D and 3D approaches, depending on the type of molecular descriptors used.

2D-QSAR: These models utilize descriptors calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and physicochemical properties (e.g., logP). nih.govtandfonline.com Multiple Linear Regression (MLR) is a common technique used to build 2D-QSAR models due to its simplicity and straightforward interpretability. tandfonline.com For example, a QSAR study on the toxicity of piperidine derivatives against Aedes aegypti successfully used 2D topological descriptors to build predictive models. nih.govtandfonline.com Another study on indolyl derivatives used 2D-QSAR to model antioxidant activity. nih.gov

3D-QSAR: These models use descriptors derived from the 3D structure of the molecules, providing information about the spatial arrangement of their properties. frontiersin.org This requires aligning the set of molecules under study. Popular 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic interaction fields of the aligned molecules with a probe atom at various grid points. frontiersin.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often resulting in more intuitive contour maps. frontiersin.org

A 3D-QSAR study on a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives generated CoMFA and CoMSIA models that provided insights into the structural features influencing their inhibitory activity. frontiersin.org Similarly, QSAR models for furan-pyrazole piperidine derivatives as Akt1 inhibitors were developed using both 2D and 3D autocorrelation descriptors. tandfonline.comnih.gov These models can guide the design of new compounds by highlighting regions where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity.

Pharmacophore modeling and virtual screening are powerful computational techniques to identify novel "hit" compounds from large chemical databases. nih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged groups.

Virtual screening is the process of using a computer to search through large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net A common workflow involves:

Pharmacophore-based screening: A pharmacophore model, derived from known active ligands or the receptor structure, is used as a 3D query to rapidly filter databases containing millions of compounds. This step selects only those molecules that match the required spatial arrangement of features. nih.gov

Structure-based virtual screening (Docking): The smaller subset of molecules that pass the pharmacophore filter are then subjected to molecular docking. nih.govnih.gov Docking programs like AutoDock Vina predict the preferred orientation and conformation of a ligand when bound to a receptor and estimate its binding affinity using a scoring function. nih.gov This allows for the ranking of compounds, and the top-scoring ones are selected for experimental testing. nih.gov

This sequential screening approach was successfully used to identify novel PD-1/PD-L1 small molecule inhibitors, where shape and pharmacophore screening were followed by semi-flexible docking with AutoDock Vina. nih.gov

Cheminformatics Database Mining and Data Analysis

Cheminformatics involves the use of computational methods to analyze and mine chemical data from large databases. Public and commercial databases such as PubChem, ChEMBL, and ChemicalBook are invaluable resources for drug discovery research. nih.govchemicalbook.com Mining these databases for information on this compound and its analogs can provide a wealth of information.

Data analysis can uncover structure-activity relationships, identify commercially available starting materials or analogs, and provide computed properties that are essential for building QSAR models and filtering compound libraries. For instance, a search for this compound hydrochloride in PubChem provides key computed properties and identifiers. uni.lu

Table 1: Computed Properties for this compound Data sourced from PubChem for the parent compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H15NO2 | uni.lu |

| Molecular Weight | 145.20 g/mol | |

| Monoisotopic Mass | 145.11028 Da | uni.lu |

| XLogP3 (Predicted) | -0.5 | uni.lu |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

This data serves as a foundational element for various computational analyses. For example, properties like XLogP3 (a measure of lipophilicity), hydrogen bond donor/acceptor counts, and rotatable bond count are frequently used as filters in drug-likeness assessments (e.g., Lipinski's Rule of Five) and as descriptors in QSAR models.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents Based on the 2-(Piperidin-3-yloxy)ethan-1-ol Scaffold

The piperidine (B6355638) ring is a fundamental component in a vast array of pharmaceuticals, recognized for its role in constructing effective drugs for a wide range of diseases. mdpi.comnih.gov The this compound structure, in particular, offers a unique combination of a hydrophilic side chain and a modifiable piperidine core, making it a valuable scaffold for designing new therapeutic agents. nih.gov

Future research will likely focus on the synthesis and evaluation of novel derivatives of this scaffold. By systematically modifying the piperidine ring and the ethanol (B145695) side chain, researchers can explore a wide chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, the development of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs has led to the discovery of potent and selective glutaminase (B10826351) 1 (GLS1) inhibitors with antitumor activities. nih.gov Further exploration of this scaffold could yield new treatments for various cancers and other diseases where GLS1 is implicated.

Table 1: Examples of Bioactive Piperidine Derivatives

| Compound Class | Therapeutic Target | Potential Application |

| Spirooxindolopyrrolidine-embedded piperidinone | Apoptosis induction in tumor cells | Anticancer |

| IκB kinase (IKKb) inhibitors | NF-κB transcription pathway | Anti-inflammatory, Anticancer |

| 2-amino-4-(1-piperidine) pyridine (B92270) derivatives | ALK and ROS1 dual inhibitors | Anticancer (Crizotinib-resistant tumors) |

This table highlights the diverse therapeutic potential of piperidine-containing compounds, suggesting a promising future for derivatives of this compound. encyclopedia.pub

Application as Chemical Probes for Biological Systems and Pathway Elucidation

The unique structure of this compound makes it an ideal candidate for the development of chemical probes. These tools are essential for studying biological systems and elucidating complex signaling pathways. By attaching fluorescent tags or other reporter molecules to the scaffold, researchers can visualize the distribution and interaction of these molecules within living cells.

Future work in this area could involve the synthesis of a library of probes based on the this compound scaffold, each designed to interact with a specific biological target. These probes could be used to study a variety of cellular processes, from receptor binding to enzyme activity. For example, a fluorescently labeled derivative could be used to track the localization of a target protein within different cellular compartments, providing valuable insights into its function and regulation.

Exploration in Targeted Protein Degradation and Bifunctional Compound Design

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes small molecules to selectively eliminate disease-causing proteins. sigmaaldrich.com Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that facilitate this process by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. google.comnih.gov

The this compound scaffold is well-suited for the design of novel PROTACs. The piperidine ring can be modified to bind to a specific target protein, while the ethanol side chain can be extended with a linker connected to an E3 ligase ligand. nih.gov Future research in this area will focus on designing and synthesizing PROTACs based on this scaffold to target a wide range of proteins implicated in diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. researchgate.neto2hdiscovery.co

Table 2: Key Components of PROTACs

| Component | Function |

| Target Protein Ligand | Binds to the protein of interest (POI) |

| E3 Ubiquitin Ligase Ligand | Recruits an E3 ligase (e.g., VHL, CRBN) |

| Linker | Connects the two ligands and positions them for ternary complex formation |

This table outlines the essential components of a PROTAC molecule. The this compound scaffold can be incorporated into the design of the target protein ligand and linker. nih.govo2hdiscovery.co

Advances in Synthetic Methodologies for Sustainable Production

As the demand for piperidine-containing compounds in the pharmaceutical industry grows, there is an increasing need for sustainable and environmentally friendly synthetic methods. mdpi.comnih.gov Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in drug development. nih.govmdpi.com

Future research will focus on developing greener synthetic routes to this compound and its derivatives. This could involve the use of biocatalysis, flow chemistry, and the use of renewable starting materials and environmentally benign solvents. mdpi.comorgsyn.org For example, enzymatic reactions could be employed to introduce chirality in a highly selective and efficient manner, reducing the need for traditional chiral resolution methods. researchgate.net

Integration with Advanced Drug Delivery Systems

The successful delivery of a therapeutic agent to its target site is crucial for its efficacy. nih.gov Advanced drug delivery systems, such as nanoparticles, liposomes, and polymer-drug conjugates, can improve the solubility, stability, and pharmacokinetic profile of a drug, leading to enhanced therapeutic outcomes. nih.govkinampark.com

The this compound scaffold can be integrated into various drug delivery platforms. For example, it can be conjugated to a polymer to form a prodrug that releases the active compound in a controlled manner. nih.gov Alternatively, it could be encapsulated within nanoparticles to protect it from degradation and facilitate its transport across biological barriers. rowan.edu Future research will explore the development of novel drug delivery systems specifically designed for compounds based on the this compound scaffold, aiming to improve their therapeutic index and reduce off-target effects.

Exploration of New Pharmacological Spaces and Orphan Drug Indications

The versatility of the this compound scaffold allows for the exploration of new pharmacological spaces and the development of treatments for rare or neglected diseases, also known as orphan drug indications. The unique structural features of this compound can be leveraged to design molecules that interact with novel biological targets or that have unique mechanisms of action.

Future research in this area will involve screening libraries of this compound derivatives against a wide range of biological targets to identify new therapeutic opportunities. This could lead to the discovery of first-in-class drugs for diseases with high unmet medical needs. Furthermore, the development of dual-acting ligands based on this scaffold could provide new therapeutic options for complex diseases that involve multiple biological pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(Piperidin-3-yloxy)ethan-1-ol, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where piperidine derivatives react with ethylene oxide in the presence of a strong base (e.g., NaOH). For example, 1-pentylpiperidine reacts with ethylene oxide under controlled temperature (30–50°C) and pressure to form the ethanolic derivative . Optimization involves adjusting catalyst concentration (e.g., 5–10% NaOH), solvent polarity (e.g., ethanol or THF), and reaction time (12–24 hours) to maximize yield (>75%) and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- Methodology : Nuclear Magnetic Resonance (NMR) is essential for resolving proton environments (e.g., δ 3.5–4.0 ppm for the hydroxyl-bearing ethyl group and δ 2.5–3.0 ppm for piperidine protons). Infrared Spectroscopy (IR) confirms functional groups (broad O-H stretch at ~3300 cm⁻¹ and C-O-C absorption at ~1100 cm⁻¹). Mass Spectrometry (MS) validates molecular weight (e.g., m/z 159.23 for [M+H]⁺) . High-resolution MS (HRMS) or X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the piperidine ring (e.g., methoxy vs. methyl groups)?

- Methodology : Substituent effects are studied via Hammett plots or computational models (DFT calculations). For instance, electron-donating groups (e.g., 3-methoxy) stabilize intermediates in nucleophilic substitutions, accelerating reaction rates. Conversely, bulky groups (e.g., 3-methyl) may hinder ring-opening of ethylene oxide, requiring harsher conditions (e.g., higher temperature or acid catalysts). Kinetic studies (e.g., monitoring by GC-MS) and transition-state modeling are used to map these effects .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., receptor affinity vs. enzyme inhibition)?

- Methodology : Discrepancies arise from assay variability (e.g., cell-based vs. cell-free systems) or stereochemical impurities. Resolve by:

- Reproducibility checks : Validate assays across multiple labs using standardized protocols (e.g., IC₅₀ measurements in triplicate).

- Chiral separation : Use chiral HPLC to isolate enantiomers, as biological activity often depends on stereochemistry .